molecular formula C10H12O2 B093665 Phenethyl acetate CAS No. 103-45-7

Phenethyl acetate

Cat. No.: B093665
CAS No.: 103-45-7
M. Wt: 164.2 g/mol
InChI Key: MDHYEMXUFSJLGV-UHFFFAOYSA-N
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Description

Phenethyl acetate is an ester resulting from the condensation of acetic acid and phenethyl alcohol. It is a colorless liquid with a rose and honey scent and a raspberry-like taste . This compound is found in a range of fruits and biological products and is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

Target of Action

Phenethyl acetate is primarily used as a flavoring agent in the food and cosmetic industries. Its primary targets are the olfactory receptors in the nose, which detect its rose-like odor .

Mode of Action

This compound interacts with its targets by binding to the olfactory receptors in the nose. This binding triggers a signal transduction pathway that leads to the perception of its characteristic rose-like odor .

Biochemical Pathways

This compound is the ester resulting from the condensation of acetic acid and phenethyl alcohol . The most efficient route to bioproduce these compounds is through the bioconversion of L-phenylalanine via the Ehrlich pathway .

Pharmacokinetics

This compound, like many esters, is rapidly hydrolyzed in vivo to yield phenethyl alcohol . This rapid hydrolysis contributes to its bioavailability.

Result of Action

The primary result of this compound’s action is the perception of its rose-like odor. This makes it a valuable additive in products such as perfumes, cosmetics, and foods .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and the strength of its aroma can be affected by temperature and humidity. Furthermore, its stability can be influenced by exposure to light and air .

Biochemical Analysis

Biochemical Properties

Phenethyl acetate plays a role in biochemical reactions, although specific enzymes, proteins, and other biomolecules it interacts with are not well-documented in the literature. As an ester, it can participate in esterification and hydrolysis reactions. In the presence of water and a catalyst, this compound can be hydrolyzed back into acetic acid and phenethyl alcohol .

Cellular Effects

It is known that this compound is a highly valued natural volatile ester with a rose-like odor and is widely used to add scent or flavor to cosmetics, soaps, foods, and drinks .

Molecular Mechanism

As an ester, it can undergo hydrolysis in the presence of water and a catalyst, breaking down into acetic acid and phenethyl alcohol . This reaction can be influenced by various factors, including temperature, pH, and the presence of specific enzymes.

Temporal Effects in Laboratory Settings

This compound has been observed to have good thermal stability

Metabolic Pathways

As an ester, it can participate in esterification and hydrolysis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl acetate can be synthesized through the reaction of phenethyl alcohol with acetic anhydride in the presence of sodium acetate . Another method involves the enzymatic synthesis using acyltransferase from Mycobacterium smegmatis in water .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis route due to its efficiency and cost-effectiveness. The reaction typically occurs under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Phenethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phenethyl alcohol and acetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Acid or base catalysts, such as sulfuric acid or sodium hydroxide.

Major Products Formed:

    Hydrolysis: Phenethyl alcohol and acetic acid.

    Transesterification: New esters depending on the alcohol used in the reaction.

Scientific Research Applications

Phenethyl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Phenethyl alcohol
  • Benzyl acetate
  • Ethyl acetate

Properties

IUPAC Name

2-phenylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYEMXUFSJLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044506
Record name 2-Phenylethyl acetate
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour
Record name Acetic acid, 2-phenylethyl ester
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Record name Phenethyl acetate
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Record name 2-Phenylethyl acetate
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Record name Phenethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/922/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238.00 to 239.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl acetate
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol)
Record name Phenethyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.030-1.034
Record name Phenethyl acetate
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CAS No.

103-45-7
Record name 2-Phenylethyl acetate
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Record name Acetic acid, 2-phenylethyl ester
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Record name Phenethyl acetate
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Record name Acetic acid, 2-phenylethyl ester
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Record name Phenethyl acetate
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Record name PHENETHYL ACETATE
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Record name 2-Phenylethyl acetate
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Melting Point

-31.1 °C
Record name 2-Phenylethyl acetate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

In a dry 50-mL, two-necked, round-bottomed flask, vanadyl acetylacetonate (13.7 mg, 0.05 mmol) in 3 mL of anhydrous CH2Cl2 was placed. To the above solution, acetic anhydride (153.1 mg, 141.5 μL, 1.5 mmol) was slowly added at ambient temperature. After about 10 min, a solution of 2-phenylethanol (122 mg, 119.3 μL, 1.0 mmol) in CH2Cl2 (2 mL) was slowly added to the above dark green solution, and the reaction mixture was stirred for 5 hours. After completion of the reaction as monitored by TLC, the reaction mixture was quenched with cold, saturated aqueous NaHCO3 solution (5 mL). The resulting separated organic layer was washed with brine, dried (MgSO4), filtered, and evaporated. The crude product was purified by column chromatography on silica gel to yield 139.4 mg of 2-phenethyl acetate (85%) as colorless oil. The substrate, reaction time, and yield of this test are summarized in Entry 1 of the following Table 1.
Quantity
141.5 μL
Type
reactant
Reaction Step One
Quantity
119.3 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
13.7 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of phenethyl acetate?

A1: this compound is found in various fruits, flowers, and fermented products. For instance, it contributes to the aroma of Vidal grapes during dehydration [], Docynia delavayi fruit [], and Chinese Syrah wine []. It's also a key aroma compound in Wuyi Rock Teas [].

Q2: How is this compound produced in nature?

A2: In plants like Trifolium repens (white clover), this compound is produced by esterification of phenethyl alcohol []. This process is often under diurnal regulation, meaning the production of these compounds fluctuates throughout the day. In fermented products like beer and wine, specific yeast strains contribute to this compound production [, , ].

Q3: Can microorganisms be used to produce this compound?

A3: Yes, several studies highlight the potential of using microorganisms for this compound production. For instance, the basidiomycete Auriporia aurulenta can produce significant amounts of this compound using agro-industrial waste as a substrate []. Genetically engineered Escherichia coli strains have been developed for the sustainable bioproduction of this compound from renewable feedstock [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H12O2, and its molecular weight is 164.20 g/mol.

Q5: Are there any specific analytical methods used to detect and quantify this compound?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for identifying and quantifying this compound in various matrices, including food and beverages [, , , , , ]. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC-MS analysis to extract volatile compounds like this compound [, , , , , ].

Q6: What are the main applications of this compound?

A6: this compound is primarily used as a flavoring agent in the food and beverage industry due to its rose-like aroma [, ]. It is also used in perfumery and cosmetics.

Q7: Does this compound have any biological activity?

A8: Research indicates that this compound isolated from the marine bacterium Streptomyces griseus exhibits anticancer effects against HL-60 cells by inducing apoptosis [].

Q8: Can this compound act as an attractant or repellent for insects?

A9: this compound has been identified as an attractant for Japanese beetles, particularly when combined with eugenol [, ]. In contrast, it can act as an anti-attractant for the Eurasian spruce bark beetle (Ips typographus) when emitted by its symbiotic fungus, Endoconidiophora rufipennis, potentially signaling an overexploited host []. This suggests context-specific roles of this compound in insect chemical ecology.

Q9: How do structural modifications to this compound affect its attraction to insects?

A10: Studies exploring the structure-activity relationship of this compound analogs for Japanese beetle attraction revealed that substitutions on the aromatic ring, particularly with a nitro group at the ortho position, can significantly alter its attractiveness []. This highlights the importance of specific structural features for the compound's biological activity.

Q10: Can this compound be synthesized chemically?

A11: Yes, this compound can be synthesized via esterification of phenethyl alcohol with acetic acid or acetic anhydride. Various catalysts, including solid acid catalysts like niobic acid [] and photo-activated TiO2 nanoparticles [], have been explored for this reaction.

Q11: What are the advantages of using heterogeneous catalysts like niobic acid and TiO2 nanoparticles for this compound synthesis?

A12: These catalysts offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact [, ].

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